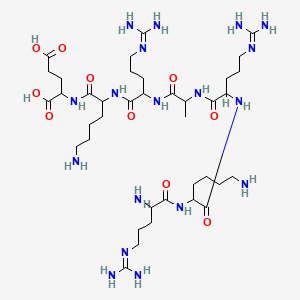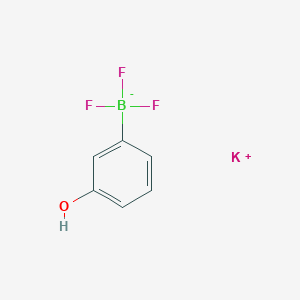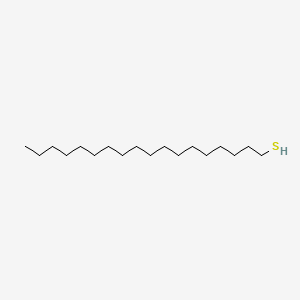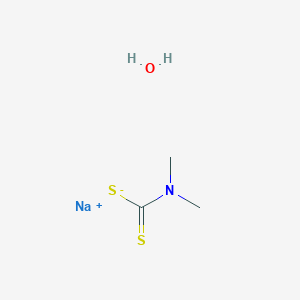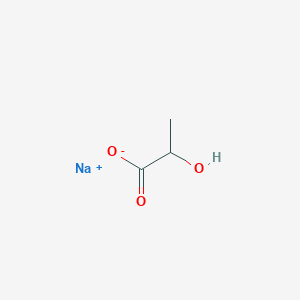
sodium;2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trinitrotoluene . It is a chemical compound that is widely recognized for its use as an explosive material. This compound is a yellow, odorless, solid substance that is relatively stable and can be safely handled under controlled conditions. It is primarily used in military applications and demolition activities due to its explosive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene through a series of steps:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, the dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
Each nitration step requires careful control of temperature and the concentration of the acids to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions.
Purification: The crude product is purified through washing and recrystallization to remove impurities and by-products.
Safety Measures: Strict safety protocols are followed to prevent accidents due to the explosive nature of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert it into less nitrated compounds.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Various nucleophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Produces aminotoluenes or other partially reduced compounds.
Substitution: Results in the formation of substituted toluenes with different functional groups.
Scientific Research Applications
2,4,6-trinitrotoluene has several applications in scientific research:
Chemistry: Used as a standard explosive in studies of detonation and explosive behavior.
Biology: Studied for its toxicological effects on living organisms.
Medicine: Research on its potential effects and mechanisms of toxicity.
Industry: Used in the development of explosive materials and safety protocols.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of chemical bonds and the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. The rapid expansion of these gases results in an explosive force. The molecular targets and pathways involved in its explosive decomposition are primarily related to the nitro groups and their interactions with other molecules.
Comparison with Similar Compounds
2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:
2,4-dinitrotoluene: Less nitrated and less explosive.
1,3,5-trinitrobenzene: Similar explosive properties but different molecular structure.
Nitroglycerin: More powerful explosive but less stable.
The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for military and demolition applications.
Properties
IUPAC Name |
sodium;2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





